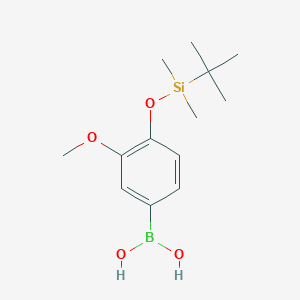

4-(tert-ブチルジメチルシリルオキシ)-3-メトキシフェニルボロン酸

説明

4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid is a chemical compound with the molecular formula C12H21BO3Si . It is a crystal in form and white in color .

Molecular Structure Analysis

The molecular structure of 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid is represented by the linear formula (CH3)3CSi(CH3)2OC6H4B(OH)2 . The molecular weight of the compound is 252.19 g/mol .

Chemical Reactions Analysis

4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid has been involved in various chemical reactions. These include asymmetric addition reactions with β-substituted cyclic enones, hydroarylation and heterocyclization with phenylpropiolates, and double Suzuki-Miyaura coupling reactions . It has also been used as a starting material for the synthesis of red electroluminescent polyfluorenes .

科学的研究の応用

不斉付加反応

この化合物は、β-置換環状エノンとの不斉付加反応に関与しています。 これらの反応は、キラル分子の生成に不可欠であり、医薬品や農薬において重要な役割を果たしています .

ヒドロアリール化と複素環化

これは、複雑な有機分子の合成に重要なフェニルプロピオレートとのヒドロアリール化および複素環化に使用されます .

二重鈴木・宮浦カップリング反応

この化合物は、二重鈴木・宮浦カップリング反応の反応物として機能します。 このタイプの反応は、有機合成において不可欠な炭素-炭素結合の形成に広く使用されています .

赤色エレクトロルミネッセントポリフルオレンの合成

これは、発光ダイオード(LED)やその他のディスプレイ技術の製造に使用される赤色エレクトロルミネッセントポリフルオレンの合成の出発物質として機能します .

生物活性分子の合成

この化合物は、さまざまな生物活性分子の合成に関与しており、その中には以下が含まれます。

作用機序

The tert-butyldimethylsilyloxy group in 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid is approximately 10^4 times more hydrolytically stable, making it promising for various applications . The silylation reaction proceeds via N-tert-butyldimethylsilylimidazole, which is a very reactive silylating agent .

Safety and Hazards

In terms of safety and hazards, it is recommended to use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide in case of fire . The substance can produce carbon oxides and silicon oxides when burned . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling the substance .

特性

IUPAC Name |

[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO4Si/c1-13(2,3)19(5,6)18-11-8-7-10(14(15)16)9-12(11)17-4/h7-9,15-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOAUYLMODKGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657079 | |

| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957060-93-4 | |

| Record name | B-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957060-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

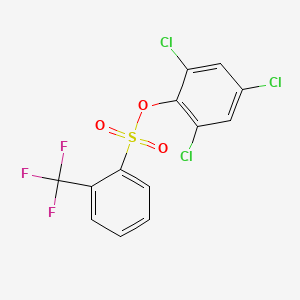

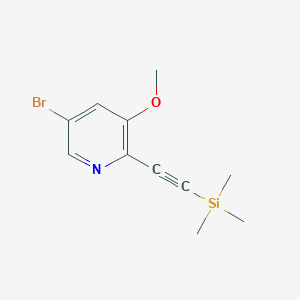

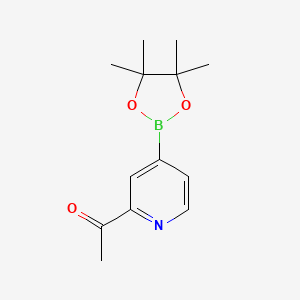

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine](/img/structure/B1519733.png)

![[(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/structure/B1519735.png)

![2-{2-[(4-Fluorophenyl)methoxy]phenoxy}acetic acid](/img/structure/B1519738.png)

![3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1519755.png)